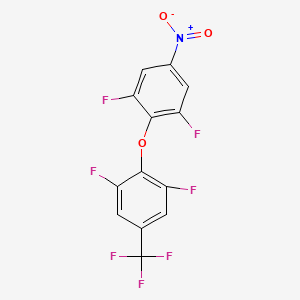

2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Description

2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group attached to a benzene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Properties

Molecular Formula |

C13H4F7NO3 |

|---|---|

Molecular Weight |

355.16 g/mol |

IUPAC Name |

2-(2,6-difluoro-4-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H4F7NO3/c14-7-1-5(13(18,19)20)2-8(15)11(7)24-12-9(16)3-6(21(22)23)4-10(12)17/h1-4H |

InChI Key |

HKSFRLMWCHZRGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)[N+](=O)[O-])F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of the nitro group to a difluorobenzene derivative.

Halogenation: Introduction of additional fluorine atoms.

Etherification: Formation of the phenoxy linkage.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of specialized catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Coupling Reactions: The phenoxy group can participate in various coupling reactions to form more complex structures.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.

Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

Amines: From the reduction of the nitro group.

Substituted Derivatives: From substitution reactions involving the fluorine atoms.

Scientific Research Applications

Chemistry

Synthesis of Advanced Materials: Used in the development of polymers and other advanced materials due to its unique chemical properties.

Biology

Biochemical Studies: Potential use in studying enzyme interactions and other biochemical processes.

Medicine

Pharmaceuticals: Possible applications in drug development due to its unique structure and reactivity.

Industry

Material Science: Used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action for 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Difluoro-4-nitrophenol

- 1,3-Difluoro-5-(trifluoromethyl)benzene

- 2,6-Difluoro-4-nitroanisole

Uniqueness

The unique combination of multiple fluorine atoms, a nitro group, and a phenoxy linkage makes 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene distinct. This structure imparts unique chemical properties, such as high reactivity and stability, making it valuable for various applications.

Biological Activity

2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₄F₇NO₃

- Molecular Weight : 355.16 g/mol

- CAS Number : 2244083-45-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available fluorinated precursors. The process can be optimized for yield and purity through various reaction conditions such as temperature, solvent choice, and reaction time.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives of nitrophenoxy compounds. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL against different strains, including rifampicin-resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown that certain derivatives exhibit low inhibitory effects on tumor cell lines. For example, while some compounds showed no significant cytotoxicity against six different tumor cell lines, they maintained a good safety profile in Vero cell lines . This suggests that while the compound may not be directly cytotoxic, it could serve as a scaffold for further modification to enhance antitumor activity.

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships indicates that the presence of halogen substituents significantly influences biological activity. For example, the introduction of chlorine or bromine in specific positions on the aromatic ring has been shown to enhance antitubercular activity in related compounds . This insight is crucial for future modifications aimed at improving efficacy.

Case Study 1: Antitubercular Activity

In a study focused on the antitubercular properties of phenoxy derivatives, compound 3m (a close analogue) exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv. This case highlights the potential of fluorinated compounds in developing new antitubercular agents .

Case Study 2: Safety Profile Evaluation

Another study assessed the safety profiles of various nitrophenoxy compounds in Vero cells. The results indicated that while some compounds did not exhibit significant cytotoxicity, their safety profiles were favorable for further development as therapeutic agents .

Data Tables

| Compound Name | CAS Number | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 3m | 2244083-45-0 | 4 | Antitubercular |

| Compound X | N/A | 32 | Antitumor |

| Compound Y | N/A | >64 | No significant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.